Eltoprazine hydrochloride is a synthetic compound classified as a serenic due to its selective anti-aggressive properties [, ]. It is a phenylpiperazine derivative with a high affinity for serotonin (5-hydroxytryptamine, 5-HT) receptors, specifically the 5-HT1A and 5-HT1B subtypes [, , , ]. Eltoprazine is a valuable tool in scientific research to investigate the role of the serotonergic system, particularly 5-HT1A and 5-HT1B receptors, in various physiological and behavioral processes.
Mechanism of Action
Eltoprazine exerts its pharmacological effects primarily through its interaction with serotonin receptors, specifically the 5-HT1A and 5-HT1B subtypes [, , ]. It exhibits partial agonist activity at both receptor subtypes, meaning it binds to the receptors and activates them but with lower efficacy than a full agonist like serotonin [, ].
5-HT1A Receptors: Activation of postsynaptic 5-HT1A receptors is associated with various effects, including anxiolysis, hypothermia, and modulation of exploratory behavior [, , ].
5-HT1B Receptors: Activation of 5-HT1B receptors is implicated in the inhibition of aggressive behavior [, , ]. Eltoprazine's selective anti-aggressive effects are attributed primarily to its agonistic action on these receptors [].
Physical and Chemical Properties Analysis
Absorption: Eltoprazine exhibits complete absorption from the gastrointestinal tract following oral administration [].
Bioavailability: It has an absolute bioavailability of approximately 100%, indicating complete systemic availability after oral ingestion [].
Distribution: Eltoprazine exhibits a wide distribution throughout the body, with the highest concentrations observed in the liver and kidneys [].
Metabolism: Primarily metabolized through conjugation reactions, forming sulfate and glucuronide conjugates [].
Excretion: Approximately 40% of an administered dose is excreted unchanged in urine, while the remaining portion undergoes metabolism before excretion [].
Half-life: The mean elimination half-life of eltoprazine is approximately 8 hours, indicating a relatively long duration of action [].
Applications
Aggression: Eltoprazine demonstrates consistent anti-aggressive effects in various animal models of aggression, including resident-intruder aggression, maternal aggression, and isolation-induced aggression [, , ].
Anxiety: Research on the anxiolytic potential of eltoprazine shows mixed results. While it demonstrates anxiolytic-like effects in some anxiety models, it can also induce anxiogenic-like effects at specific doses and in particular test paradigms [, , ].
Dyskinesia: Eltoprazine effectively counteracts L-DOPA-induced dyskinesia in animal models of Parkinson’s disease and in clinical trials with PD patients [, , , , , ]. This anti-dyskinetic effect is attributed to its ability to modulate dopamine release from serotonergic terminals in the striatum [].
Hypothermia: Eltoprazine induces dose-dependent hypothermia in rodents, primarily through its action on postsynaptic 5-HT1A receptors [, ]. This effect serves as a valuable tool in scientific research to investigate and characterize novel 5-HT1A receptor ligands.
Exploratory Behavior: Eltoprazine influences exploratory behavior in rodents, with effects dependent on the specific experimental paradigm and dose used [, ]. This suggests a role of 5-HT1A and 5-HT1B receptors in modulating exploration and anxiety-related behaviors.
Related Compounds
Fluprazine
Compound Description: Fluprazine is a phenylpiperazine derivative, classified as a serenic, that exhibits anti-aggressive properties. []
Relevance: Fluprazine is structurally related to Eltoprazine and shares its anti-aggressive properties. Fluprazine was included in a study where rats were trained to discriminate between Eltoprazine and saline, demonstrating generalization of the Eltoprazine cue to Fluprazine. This suggests a similar mechanism of action and involvement of serotonergic receptors, particularly 5-HT1A and 5-HT1B receptors. []
Compound Description: 5-Methoxy-3-(1,2,3,6-tetrahydropyridinyl)-1H-indole (RU 24969) is classified as a mixed 5-HT1A/1B receptor agonist. []
Relevance: RU 24969 is pharmacologically related to Eltoprazine due to its activity at both 5-HT1A and 5-HT1B receptors. In drug discrimination studies, the Eltoprazine cue generalized to RU 24969, supporting the involvement of these serotonin receptor subtypes in the behavioral effects of Eltoprazine. []
1-[3-(Trifluoromethyl)phenyl]piperazine (TFMPP)
Compound Description: 1-[3-(Trifluoromethyl)phenyl]piperazine (TFMPP) primarily acts as a 5-HT1B and 5-HT1C receptor agonist. []
Relevance: TFMPP, while having a different primary binding profile compared to Eltoprazine, also showed generalization to the Eltoprazine cue in drug discrimination studies. [] This suggests an overlap in their pharmacological effects, potentially mediated through shared activity at the 5-HT1B receptor subtype.
Compound Description: 8-Hydroxy-2-(di-n-propylamino)tetralin (8-OH-DPAT) is a full agonist at the 5-HT1A receptor. [, , , ]
(+/-)-Pindolol
Compound Description: (+/-)-Pindolol is a non-selective beta-adrenergic receptor antagonist, but also shows affinity for 5-HT1A and 5-HT1B receptors. [, ]
Relevance: (+/-)-Pindolol's complex pharmacological profile, including activity at both beta-adrenergic and serotonergic receptors, led to its inclusion in studies investigating the mechanism of action of Eltoprazine. [] Pindolol's ability to partially generalize to the Eltoprazine cue, despite lacking direct structural similarity, highlights the complex interplay of these receptor systems in mediating Eltoprazine's effects. []
(+/-)-Propranolol
Compound Description: (+/-)-Propranolol is a non-selective beta-adrenergic receptor antagonist. []
Relevance: Similar to (+/-)-Pindolol, (+/-)-Propranolol was investigated in relation to Eltoprazine due to its beta-adrenergic blocking properties. The partial generalization of (+/-)-Propranolol to the Eltoprazine cue suggests that, while Eltoprazine's primary mechanism involves serotonergic pathways, modulation of beta-adrenergic receptors may play a role in its overall pharmacological profile. []
Flesinoxan
Compound Description: Flesinoxan is a selective 5-HT1A receptor agonist. [, ]
Relevance: Flesinoxan is structurally unrelated to Eltoprazine but shares a binding affinity for the 5-HT1A receptor, although Flesinoxan is considered a full agonist while Eltoprazine acts as a partial agonist at this receptor. [, ] Flesinoxan was utilized in drug discrimination studies to differentiate between 5-HT1A and 5-HT1B receptor-mediated effects, demonstrating that Eltoprazine's discriminative stimulus profile, under certain training conditions, appears to be primarily mediated by 5-HT1B receptors. []
Buspirone
Compound Description: Buspirone is a partial agonist at the 5-HT1A receptor. [, , , , ]
1-(m-Chlorophenyl)piperazine (mCPP)
Compound Description: 1-(m-Chlorophenyl)piperazine (mCPP) is a non-selective serotonin receptor agonist with a complex pharmacological profile, showing affinity for 5-HT1B, 5-HT1C, and 5-HT2 receptors. [, , ]
Relevance: mCPP was investigated in the context of Eltoprazine research to explore the role of different serotonin receptor subtypes in mediating specific behavioral effects. While both compounds share some affinity for the 5-HT1B receptor, their overall profiles differ significantly, with mCPP exhibiting a more pronounced anxiogenic effect and lacking the selective anti-aggressive properties of Eltoprazine. [, , ]
1,3-Chlorophenyl-piperazine dihydrochloride
Compound Description: 1,3-Chlorophenyl-piperazine dihydrochloride is primarily a 5-HT1B and 5-HT1C receptor agonist. []
Mesulergine
Compound Description: Mesulergine acts as an antagonist at both 5-HT1C and 5-HT2 receptors. []
Relevance: Mesulergine, with its antagonist activity at specific serotonin receptor subtypes, was employed in studies to delineate the role of these receptors in the behavioral effects of Eltoprazine. [] The lack of complete antagonism of Eltoprazine's discriminative stimulus by Mesulergine suggests that its effects are not solely mediated through 5-HT1C or 5-HT2 receptors, further supporting the involvement of 5-HT1A and 5-HT1B receptor subtypes. []
Methysergide
Compound Description: Methysergide is a non-selective serotonin receptor antagonist. []
Relevance: As a non-selective serotonin receptor antagonist, Methysergide was used to investigate the overall involvement of the serotonergic system in the discriminative stimulus effects of Eltoprazine. [] The finding that Methysergide did not attenuate Eltoprazine's effects suggests a complex interplay of different serotonin receptor subtypes, rather than a single receptor system, mediating its behavioral actions. []
Ketanserin
Compound Description: Ketanserin is a selective antagonist at the 5-HT2A receptor. [, ]
Relevance: Ketanserin was used in studies to investigate the potential role of 5-HT2A receptors in the behavioral effects of Eltoprazine. The observation that Ketanserin did not attenuate Eltoprazine's discriminative stimulus suggests that this receptor subtype is not critically involved in mediating its subjective effects. []
Tropisetron (ICS 205-930)
Compound Description: Tropisetron (ICS 205-930) is a selective antagonist at the 5-HT3 receptor. []
Relevance: Tropisetron was included in studies investigating the mechanism of action of Eltoprazine to explore the potential contribution of 5-HT3 receptors. Its inability to attenuate Eltoprazine's discriminative stimulus indicates that this receptor subtype is not critically involved in Eltoprazine's effects. []
Alnespirone (S 20499)
Compound Description: Alnespirone (S 20499) is a highly selective and potent agonist at the 5-HT1A receptor. []
Relevance: Although not structurally related to Eltoprazine, Alnespirone's high selectivity for the 5-HT1A receptor makes it a valuable tool for comparative pharmacological studies. Alnespirone was found to effectively suppress offensive aggression in rats, similar to Eltoprazine, but with a potentially more favorable profile due to its selectivity and lack of motor impairment. [] This highlights the importance of 5-HT1A receptors in mediating anti-aggressive effects and suggests that selective targeting of this receptor subtype might offer therapeutic advantages. []
Overview
Eltoprazine is a compound primarily classified as a serotonin receptor agonist, specifically targeting the 5-HT1A and 5-HT1B receptors. It has garnered interest in pharmacological research due to its potential therapeutic effects in various neurological and psychiatric disorders, including Parkinson's disease and anxiety disorders. Eltoprazine has been studied for its ability to modulate neurotransmitter systems and improve motor functions, particularly in the context of dopaminergic therapies.
Source and Classification
Eltoprazine was originally developed as an anxiolytic agent. It is classified under the category of psychoactive drugs, functioning primarily through its action on serotonin receptors. The compound's ability to influence serotonin levels makes it a candidate for treating conditions associated with serotonin dysregulation.
Synthesis Analysis
Methods
The synthesis of eltoprazine involves several key steps, typically starting from simpler organic compounds. The synthesis pathway often includes the following stages:
Formation of the Core Structure: This involves coupling reactions that create the fundamental scaffold of eltoprazine.
Functionalization: Subsequent reactions introduce specific functional groups that enhance the pharmacological profile of the compound.
Purification: The synthesized compound is purified using techniques such as crystallization or chromatography to ensure high purity levels.
Technical Details
The synthesis often employs standard organic chemistry techniques, including:
Reflux conditions to facilitate reactions.
Chromatography for purification.
Spectroscopic methods (Nuclear Magnetic Resonance and Mass Spectrometry) for structural confirmation.
Molecular Structure Analysis
Structure
Eltoprazine has a complex molecular structure characterized by its dual receptor agonism. The molecular formula is C14H18N2, and its structure features a bicyclic framework that is essential for its biological activity.
Data
The molecular weight of eltoprazine is approximately 218.31 g/mol. The compound's structural characteristics include:
A central phenyl ring
A piperazine moiety that contributes to its receptor binding properties
Specific substituents that enhance its selectivity for serotonin receptors
Chemical Reactions Analysis
Reactions
Eltoprazine undergoes various chemical reactions that can influence its stability and activity:
Hydrolysis: In aqueous environments, eltoprazine may undergo hydrolytic degradation.
Oxidation: The presence of reactive oxygen species can lead to oxidative modifications.
Binding Interactions: Eltoprazine interacts with serotonin receptors through non-covalent binding mechanisms, which are critical for its pharmacological effects.
Technical Details
The reactivity of eltoprazine can be studied using kinetic assays to determine reaction rates under different conditions, such as
1-(2,3-dihydro-1,4-benzodioxin-5-yl)piperazine DU 28853 DU-28853 eltoprazine eltoprazine hydrochloride piperazine, 1-(2,3-dihydro-1,4-benzodioxin-5-yl)-, hydrochloride
Canonical SMILES
C1CN(CC[NH2+]1)C2=C3C(=CC=C2)OCCO3.[Cl-]
Product FAQ
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
APE1/Ref-1 Redox Inhibitor APX3330 is an orally bioavailable inhibitor of apurinic/apyrimidinic endonuclease 1/reduction-oxidation (redox) effector factor-1 (APE1/Ref-1; APEX1), with potential anti-angiogenic and antineoplastic activities. Upon administration, the APE1/Ref-1 Inhibitor APX3330 selectively targets and binds to APE1/Ref-1. This inhibits the redox-dependent signaling activity of APE1/Ref-1, by preventing the reduction and activation of numerous APE1/Ref-1-dependent oncogenic transcription factors (TFs), such as nuclear factor kappa B (NF-kB), AP-1, STAT3, p53, NRF2 and HIF-1alpha, that are involved in signaling, cell proliferation, tumor progression and survival of cancer cells. Therefore, this agent inhibits the activation of multiple TF-mediated signaling pathways and inhibits tumor cell proliferation and survival. APE1/Ref-1, a multifunctional protein overexpressed in many cancer cell types, plays a key role as a redox regulator of transcription factor activation and in base excision repair upon DNA damage. It drives cancer cell proliferation, migration, drug resistance, angiogenesis and inflammation and its expression level correlates with increased tumor aggressiveness and decreased patient survival. APX3330 specifically blocks the redox activity of APE1/Ref-1 and does not affect its ability to act as a DNA repair endonuclease.
E3L-4133, also known as E3 ligase Ligand 5, is an E3 ligase Ligand that can be used in PROTAC (proteolysis targeting chimera) technology to engage an E3 ubiquitin ligase. PROTAC is a two-headed molecule capable of removing specific unwanted proteins. E3L-4133 has CAS#1264754-13-3. The last 4 digits was used for name.
E 4441 is a third-generation difluoroquinolone and shows satisfactory levels of activity, both in vitro and in vivo, its activity against G(+) aerobic bacteria and anaerobic bacteria.